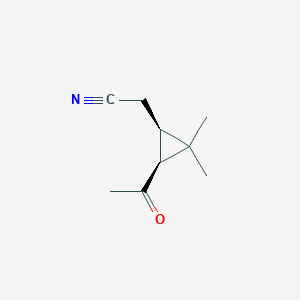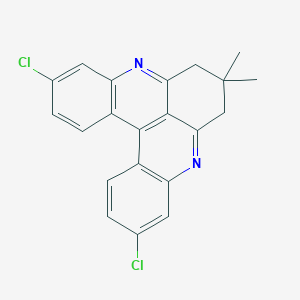
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. This compound has attracted attention due to its unique structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA topoisomerase II, an enzyme involved in DNA replication and repair. It may also inhibit the activity of protein kinase C, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has been shown to exhibit a range of biochemical and physiological effects. Studies have reported its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have anti-microbial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- in lab experiments include its unique structure and potential biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potentially valuable tool in drug discovery and development. However, the limitations of using this compound in lab experiments include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase yield and reduce cost.
3. Exploration of its potential as a photosensitizer for photodynamic therapy.
4. Investigation of its potential as an inhibitor of protein kinase C in the treatment of cancer and other diseases.
5. Study of its potential for use in combination therapies with other anti-cancer drugs.
6. Investigation of its potential as an anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. Its unique structure and potential biological activities make it a valuable tool in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- involves the reaction of 3,4-dichloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of a base. The resulting product is then subjected to reduction and cyclization to obtain the final compound. This synthesis method has been optimized and can be carried out on a large scale.
Applications De Recherche Scientifique
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has potential applications in scientific research. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been reported to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential to inhibit protein kinase C, an enzyme involved in many cellular processes.
Propriétés
Numéro CAS |
132934-43-1 |
|---|---|
Nom du produit |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
Formule moléculaire |
C21H16Cl2N2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
5,17-dichloro-11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,13,15(20),16,18-nonaene |
InChI |
InChI=1S/C21H16Cl2N2/c1-21(2)9-17-20-18(10-21)25-16-8-12(23)4-6-14(16)19(20)13-5-3-11(22)7-15(13)24-17/h3-8H,9-10H2,1-2H3 |
Clé InChI |
IDGWSJLGZXKYTN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
SMILES canonique |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
Autres numéros CAS |
132934-43-1 |
Synonymes |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




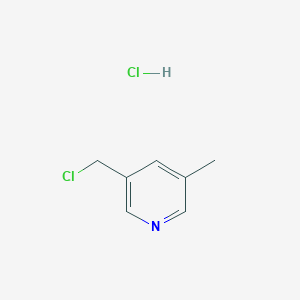
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
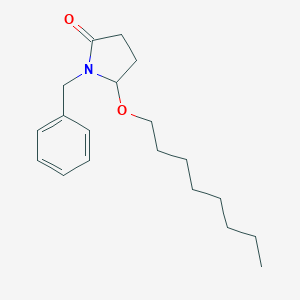

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

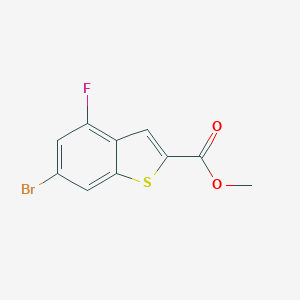
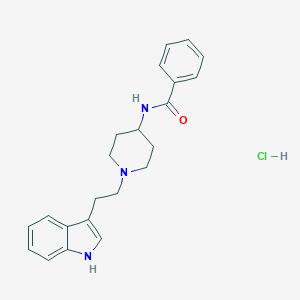
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

